molecular formula C17H12ClNO2 B1362129 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid CAS No. 350997-46-5

2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid

Cat. No. B1362129
M. Wt: 297.7 g/mol
InChI Key: CDRUOLULNFZWLV-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, also known as 2-CPMQ, is a type of chemical compound that belongs to the class of quinoline carboxylic acids. It is a white crystalline solid with a molecular weight of 229.62 g/mol and a melting point of 215-216 °C. 2-CPMQ is an amphiphilic molecule, meaning it has both hydrophilic and hydrophobic properties. It is soluble in water and organic solvents such as ethanol and methanol.

Scientific Research Applications

  • Chemical Synthesis and Transformations:

    • Campaigne & Hutchinson (1970) explored the reaction of sodium 2-amino-3-cyanoquinoline-4-carboxylate and 2-methyl-3-cyanoquino-line-4-carboxylic acid in polyphosphoric acid, leading to derivatives that could be structurally analogous to antimalarial 4-quinolinemethanols, although no antimalarial activity was observed in these compounds (Campaigne & Hutchinson, 1970).
    • Watanabe et al. (1984) reported the reduction of various nitroarenes to aminoarenes, including the use of formic acid and a ruthenium catalyst for hydrogenation of heterocyclic compounds such as quinoline (Watanabe et al., 1984).
  • Pharmaceutical Research:

    • Desai, Shihora, and Moradia (2007) conducted research on ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, leading to new compounds with potential antibacterial and antifungal activities (Desai et al., 2007).
  • Supramolecular Chemistry:

    • Jin et al. (2012) focused on noncovalent weak interactions between 2-methylquinoline and various carboxylic acids, contributing to an understanding of supramolecular frameworks in organic acid-base adducts (Jin et al., 2012).
  • Organic Chemistry and Functionalization:

    • Aleksanyan & Hambardzumyan (2013) discussed the reactions of 2-chloro-4-methylquinolines with aminobenzoic acids, leading to new quinoline derivatives with potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
    • Naik et al. (2006) researched the microwave-enhanced synthesis of substituted quinolines and their interaction with DNA, indicating potential applications in biochemistry (Naik et al., 2006).
  • Photophysical Properties:

    • Albertino et al. (2007) conducted a combined experimental and computational study of new rhenium tricarbonyl complexes based on bidentate heterocyclic ligands, including 2-methylquinoline derivatives, for insights into their optical properties and electronic structure (Albertino et al., 2007).

properties

IUPAC Name

2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-15(17(20)21)13-7-2-3-8-14(13)19-16(10)11-5-4-6-12(18)9-11/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRUOLULNFZWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358021
Record name 2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid

CAS RN

350997-46-5
Record name 2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350997-46-5
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